molecular formula C9H4BrFIN B14039612 8-Bromo-7-fluoro-3-iodoquinoline

8-Bromo-7-fluoro-3-iodoquinoline

Cat. No.: B14039612
M. Wt: 351.94 g/mol
InChI Key: ZCQDWESNYUVFON-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of halogen atoms such as bromine, fluorine, and iodine into the quinoline structure can significantly enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-3-iodoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

8-Bromo-7-fluoro-3-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 5-Fluoro-6,7,8-trichloroquinoline
  • 7-Fluoro-5,6,8-trichloroquinoline

Uniqueness

8-Bromo-7-fluoro-3-iodoquinoline is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C9H4BrFIN

Molecular Weight

351.94 g/mol

IUPAC Name

8-bromo-7-fluoro-3-iodoquinoline

InChI

InChI=1S/C9H4BrFIN/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H

InChI Key

ZCQDWESNYUVFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)I)Br)F

Origin of Product

United States

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